molecular formula C3H5ClO2 B15088154 Ethyl-d5 chloroformate CAS No. 1056938-00-1

Ethyl-d5 chloroformate

Cat. No.: B15088154
CAS No.: 1056938-00-1
M. Wt: 113.55 g/mol
InChI Key: RIFGWPKJUGCATF-ZBJDZAJPSA-N
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Description

Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, where five hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and isotopic labeling capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5 chloroformate can be synthesized by reacting deuterated ethanol (C2D5OH) with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:

C2D5OH+COCl2C3D5O2Cl+HClC2D5OH + COCl2 → C3D5O2Cl + HCl C2D5OH+COCl2→C3D5O2Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using deuterated ethanol and phosgene. The process is carefully monitored to maintain high isotopic purity and yield. The product is then purified and stored under specific conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5 chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to produce deuterated ethanol and carbon dioxide.

    Decomposition: At high temperatures, it decomposes to form ethylene and chloroformic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts can be used to facilitate certain reactions.

    Solvents: Organic solvents like toluene or dichloromethane are often used to dissolve the compound during reactions.

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

    Deuterated Ethanol: Hydrolysis of this compound produces deuterated ethanol.

    Ethylene and Chloroformic Acid: Decomposition at high temperatures yields ethylene and chloroformic acid.

Scientific Research Applications

Ethyl-d5 chloroformate is widely used in scientific research due to its unique properties:

    Biology: It is employed in labeling experiments to study metabolic pathways and enzyme mechanisms.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: It is used in the production of deuterated compounds for various industrial applications, including materials science and environmental studies.

Mechanism of Action

Ethyl-d5 chloroformate exerts its effects through its reactivity with nucleophiles. The deuterium atoms in the compound provide a unique isotopic signature, which can be tracked in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Chloroformate: The non-deuterated version of ethyl-d5 chloroformate, used in similar applications but without the isotopic labeling benefits.

    Methyl Chloroformate: A similar compound with a methyl group instead of an ethyl group, used in organic synthesis.

    Isobutyl Chloroformate: Another chloroformate ester with different alkyl group, used for different reactivity and applications.

Uniqueness

This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.

Properties

CAS No.

1056938-00-1

Molecular Formula

C3H5ClO2

Molecular Weight

113.55 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbonochloridate

InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2

InChI Key

RIFGWPKJUGCATF-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl

Canonical SMILES

CCOC(=O)Cl

Origin of Product

United States

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